molecular formula C12H13NO B13087576 2-Benzyl-3-oxopentanenitrile

2-Benzyl-3-oxopentanenitrile

Cat. No.: B13087576
M. Wt: 187.24 g/mol
InChI Key: KSERZCDYBYYYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-3-oxopentanenitrile (C₁₂H₁₁NO) is a nitrile derivative featuring a benzyl group at the 2-position and a ketone moiety at the 3-position of a pentane backbone. This compound is characterized by its dual functionality: the nitrile group (-CN) confers reactivity toward nucleophilic addition or hydrolysis, while the ketone group enables participation in condensation reactions, such as Knoevenagel or aldol reactions.

In synthetic chemistry, 2-Benzyl-3-oxopentanenitrile serves as a versatile intermediate for synthesizing heterocycles, pharmaceuticals, and agrochemicals. For instance, its ketone group can act as a precursor for enamine formation, while the nitrile may undergo reduction to amines or hydrolysis to carboxylic acids.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-benzyl-3-oxopentanenitrile

InChI

InChI=1S/C12H13NO/c1-2-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3

InChI Key

KSERZCDYBYYYGR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC1=CC=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-oxopentanenitrile typically involves the reaction of benzyl cyanide with an appropriate ketone under basic conditions. One common method is the condensation of benzyl cyanide with acetone in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods: Industrial production of 2-Benzyl-3-oxopentanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-3-oxopentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated benzyl compounds.

Scientific Research Applications

2-Benzyl-3-oxopentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-oxopentanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the benzyl group can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Benzyl-3-oxopentanenitrile with analogous nitriles and ketonitriles, highlighting structural, physical, and functional differences:

Compound Molecular Formula Functional Groups Boiling Point (°C) Key Applications Reactivity Notes
2-Benzyl-3-oxopentanenitrile C₁₂H₁₁NO Nitrile, ketone, benzyl ~280–300 (est.) Pharmaceutical intermediates High reactivity in condensations
Benzyl cyanide C₈H₇N Nitrile, benzyl 233–234 Perfumery, pesticide synthesis Prone to nucleophilic addition
3-Oxopentanenitrile C₅H₅NO Nitrile, ketone ~180–190 (est.) Organic synthesis Less stable due to linear chain
2-Phenethyl-3-oxopentanenitrile C₁₃H₁₃NO Nitrile, ketone, phenethyl ~290–310 (est.) Agrochemical precursors Enhanced lipophilicity vs. benzyl

Key Findings:

  • Reactivity : The ketone group in 2-Benzyl-3-oxopentanenitrile facilitates aldol condensations more readily than benzyl cyanide, which lacks a carbonyl group .
  • Stability : Compared to 3-oxopentanenitrile, the benzyl group in 2-Benzyl-3-oxopentanenitrile stabilizes the molecule against tautomerization and degradation .
  • Applications : Unlike simpler nitriles (e.g., benzyl cyanide), 2-Benzyl-3-oxopentanenitrile’s dual functionality makes it valuable in multi-step syntheses, such as constructing pyrrolidine or indole scaffolds .

Contrast with Non-Nitrile Analogues

While the provided evidence focuses on benzoate esters (e.g., methyl benzoate, phenyl benzoate ), these compounds differ fundamentally from 2-Benzyl-3-oxopentanenitrile:

  • Functional Groups : Benzoates contain ester (-COOR) groups, whereas 2-Benzyl-3-oxopentanenitrile has nitrile and ketone moieties.
  • Reactivity : Benzoates undergo hydrolysis to carboxylic acids and alcohols, while nitriles can be hydrolyzed to amides or acids.
  • Applications : Benzoates are widely used as flavoring agents and plasticizers , contrasting with nitriles’ roles in high-value chemical synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.